1,1-Dichloro-2-ethyl-2-methylcyclopropane

Description

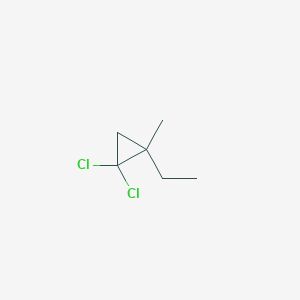

Structure

2D Structure

3D Structure

Properties

CAS No. |

53799-96-5 |

|---|---|

Molecular Formula |

C6H10Cl2 |

Molecular Weight |

153.05 g/mol |

IUPAC Name |

1,1-dichloro-2-ethyl-2-methylcyclopropane |

InChI |

InChI=1S/C6H10Cl2/c1-3-5(2)4-6(5,7)8/h3-4H2,1-2H3 |

InChI Key |

WTOWOMZKJCLQPU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC1(Cl)Cl)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Dichloro 2 Ethyl 2 Methylcyclopropane and Analogous Structures

Carbene and Carbenoid Addition Reactions for Cyclopropane (B1198618) Formation

The fundamental reaction for constructing the 1,1-dichlorocyclopropane (B3049490) moiety involves the direct addition of a dichlorocarbene (B158193) species to a carbon-carbon double bond. This process falls under the category of cheletropic reactions, specifically a [2+1] cycloaddition, where a two-electron species (the carbene) reacts with a four-electron system (the alkene) to form a cyclic product.

Generation and Reactivity of Dichlorocarbene

Dichlorocarbene (:CCl₂) is a highly electrophilic and reactive intermediate that cannot be isolated under normal conditions. Therefore, it must be generated in situ for immediate reaction with the target alkene.

A prevalent and well-established method for producing dichlorocarbene is through the α-elimination of hydrogen chloride from a haloform, most commonly chloroform (B151607) (CHCl₃), using a strong base. The reaction is initiated by the deprotonation of chloroform by the base to form the trichloromethanide anion (CCl₃⁻). This anion is unstable and subsequently undergoes the loss of a chloride ion to yield the dichlorocarbene intermediate.

General Reaction Scheme:

CHCl₃ + Base → CCl₃⁻ + [Base-H]⁺

CCl₃⁻ → :CCl₂ + Cl⁻

Commonly used strong bases for this transformation include potassium tert-butoxide and sodium ethoxide.

Phase-transfer catalysis (PTC) offers a highly efficient and practical alternative for the generation of dichlorocarbene. This technique facilitates the reaction between reactants present in immiscible phases, typically an aqueous phase containing the base (e.g., concentrated sodium hydroxide) and an organic phase containing the chloroform and the alkene substrate. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., benzyltriethylammonium chloride), transports the hydroxide (B78521) ions from the aqueous phase into the organic phase. Once in the organic phase, the hydroxide ion can deprotonate the chloroform, leading to the formation of dichlorocarbene, which then readily reacts with the alkene. This method often provides higher yields and proceeds under milder conditions compared to traditional methods.

Stereospecificity and Mechanistic Aspects of Carbene Additions to Alkenes

The addition of dichlorocarbene to alkenes is a stereospecific process, which provides significant insight into the reaction mechanism.

A hallmark of singlet carbene additions, including that of dichlorocarbene, is the complete retention of the stereochemistry of the starting alkene in the final cyclopropane product. This means that the cyclopropanation of a cis-alkene will exclusively yield a cis-substituted cyclopropane, while a trans-alkene will give a trans-substituted cyclopropane. This high degree of stereospecificity is a direct consequence of the concerted nature of the reaction.

| Starting Alkene | Product Stereochemistry |

| cis-Alkene | cis-1,1-Dichloro-2,3-disubstituted-cyclopropane |

| trans-Alkene | trans-1,1-Dichloro-2,3-disubstituted-cyclopropane |

The observed retention of stereochemistry is strong evidence for a concerted [2+1] cycloaddition mechanism. In this mechanism, the dichlorocarbene adds to the π-system of the alkene in a single, synchronous step, where both new carbon-carbon bonds are formed simultaneously. This concerted pathway proceeds through a three-membered ring transition state and avoids the formation of any open-chain intermediates that would allow for bond rotation and subsequent loss of stereochemical integrity.

Substrate Scope and Regioselectivity in Cyclopropanation Reactions

The reaction between a carbene and an alkene to yield a cyclopropane is a type of cycloaddition. acs.org Dichlorocarbene (:CCl₂), the reactive intermediate required for the synthesis of 1,1-dichloro-2-ethyl-2-methylcyclopropane, is typically generated from chloroform (CHCl₃) and a strong base, such as potassium hydroxide, or via phase-transfer catalysis. libretexts.orgresearchgate.net Because they are electron-deficient, carbenes act as electrophiles, reacting with the nucleophilic carbon-carbon double bond of alkenes in a single, concerted step. libretexts.org

The reactivity of an alkene in a dichlorocyclopropanation reaction is significantly influenced by its substitution pattern. Electron-donating groups on the double bond increase its nucleophilicity, thereby enhancing its reactivity toward the electrophilic dichlorocarbene. ppor.az Consequently, alkenes with more alkyl substituents tend to react faster than less substituted ones.

For the specific synthesis of this compound, the precursor alkene is 2-methyl-1-butene (B49056). This is a trisubstituted alkene, which is generally considered electron-rich and thus highly reactive towards dichlorocarbene.

The interplay of electronic and steric effects governs the selectivity of the reaction. organic-chemistry.orgrsc.org While electronic effects from alkyl groups activate the double bond, significant steric hindrance around the alkene can impede the approach of the carbene. nih.gov In the case of 2-methyl-1-butene, the carbene addition occurs exclusively at the double bond, as there are no other reactive sites for this type of addition. The regioselectivity is predetermined because the reaction is an addition to a single double bond.

The table below summarizes the general reactivity trends of alkenes with dichlorocarbene based on substitution patterns.

| Alkene Substitution | General Reactivity | Rationale |

| Tetrasubstituted | High | High electron density from four alkyl groups. |

| Trisubstituted | High | Good balance of high electron density and accessibility. |

| Disubstituted | Moderate to High | Reactivity depends on the substitution pattern (1,1- vs. 1,2-). |

| Monosubstituted | Moderate | Less electron-rich than more substituted alkenes. |

This interactive table is based on established principles of carbene chemistry.

Cyclopropanation reactions are characteristically stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. libretexts.orgmasterorganicchemistry.com For example, a cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will produce a trans-substituted product. libretexts.org

When an alkene already possesses a stereocenter, the approach of the carbene can be influenced by steric or electronic factors, leading to the preferential formation of one diastereomer over another. This is known as substrate-controlled diastereoselectivity. rsc.org The directing effect of existing functional groups, such as hydroxyl groups, can be particularly strong, often involving coordination with the carbene or its precursor. unl.pt

In the synthesis of this compound from 2-methyl-1-butene, the starting material is achiral and does not have pre-existing stereocenters that can direct the reaction. However, the product itself is chiral. Creating such a molecule with a preference for one enantiomer over the other requires asymmetric strategies, which are discussed in a later section. In more complex syntheses, achieving high diastereoselectivity is a significant challenge, often requiring careful selection of reagents, catalysts, and protecting groups to control the stereochemical outcome. acs.org

Transition Metal-Catalyzed Cyclopropanation Approaches

While the generation of dichlorocarbene from chloroform is effective, transition metal-catalyzed methods offer alternative pathways, particularly for carbenes derived from diazo compounds. wikipedia.org Metals such as rhodium, copper, palladium, and cobalt are commonly used to catalyze cyclopropanation reactions. nih.govunivasf.edu.br These catalysts form metal carbene intermediates, which then transfer the carbene unit to the alkene. wikipedia.org A key advantage of this approach is the ability to tune the reactivity and selectivity of the carbene by modifying the metal and its associated ligands. univasf.edu.br For instance, cobalt catalyst systems have been developed for cyclopropanation reactions using gem-dichloroalkanes as carbene precursors. dicp.ac.cnpurdue.edu

Heterogeneous catalysis offers significant practical advantages in chemical synthesis, including simplified catalyst recovery and reuse, which aligns with the principles of green chemistry. mdpi.com In the context of dichlorocyclopropane synthesis, zeolite catalysts have been investigated. extrica.com Zeolites such as H-Beta can facilitate the reaction between olefins and sources of dichlorocarbene, sometimes providing quantitative yields. extrica.com These solid acid catalysts can operate under conditions that may differ from traditional homogeneous methods, offering alternative pathways for cyclopropane formation and subsequent transformations. researchgate.net The use of a heterogeneous catalyst can also prevent the need for phase-transfer catalysts often employed in the classical generation of dichlorocarbene. researchgate.net

| Catalyst Type | Description | Advantages |

| Homogeneous | Catalyst is in the same phase as the reactants (e.g., Rh₂(OAc)₄ in solution). | High activity and selectivity. |

| Heterogeneous | Catalyst is in a different phase from the reactants (e.g., solid zeolite in a liquid reaction mixture). mdpi.com | Ease of separation, reusability, reduced waste. extrica.com |

| Phase-Transfer | Facilitates reaction between reactants in different phases (e.g., aqueous NaOH and organic chloroform/alkene). researchgate.net | Enables reactions between immiscible reactants. |

This interactive table compares different catalysis approaches for cyclopropanation.

As this compound is a chiral molecule, its synthesis in an enantiomerically enriched form requires asymmetric catalysis. This is a highly developed field where a chiral catalyst controls the stereochemical outcome of the reaction. rsc.org Transition metals are particularly well-suited for this purpose, as they can be coordinated with chiral ligands. acs.org

Cobalt(II) complexes supported by D₂-symmetric chiral amidoporphyrin ligands have been shown to be highly effective for asymmetric cyclopropanation. nih.gov These systems can generate chiral cyclopropanes with high yields, diastereoselectivity, and excellent enantioselectivity. nih.gov Similarly, chiral rhodium catalysts are also widely used, although they may sometimes produce lower enantiomeric ratios compared to copper-based systems for certain substrates. unl.pt The development of enantiopure catalysts that can perform enantioselective cyclopropanation represents a significant advancement, providing access to specific stereoisomers of chiral molecules like the target compound. purdue.edu

Functionalization of Cyclopropane Precursors

The synthesis of this compound can also be envisioned through the functionalization of a pre-existing cyclopropane ring. For example, starting with a simpler cyclopropane, one could introduce the ethyl and methyl groups through subsequent reactions. However, a more common strategy involves the reaction of S-nucleophiles with functionalized dichlorocyclopropanes, such as 1,1-dichloro-2-(chloromethyl)cyclopropane. researchgate.net In these reactions, the chlorine atom on the methyl group is displaced by a nucleophile, demonstrating that the dichlorocyclopropyl moiety is stable to various reaction conditions and can be used as a scaffold for building more complex structures. researchgate.net This highlights the utility of gem-dichlorocyclopropanes as stable intermediates that can undergo further synthetic modifications.

Alkylation Routes to Substituted Cyclopropanes

Direct alkylation of an existing 1,1-dichlorocyclopropane ring to introduce ethyl and methyl groups is not a synthetically viable or documented route. Instead, the "alkylation" is effectively carried out on a precursor molecule before the formation of the three-membered ring. The synthesis of this compound is a classic example of a [2+1] cycloaddition reaction, where the two carbons of an alkene double bond and one carbene carbon atom unite to form the cyclopropane ring.

The logical precursor for this synthesis is the alkene 2-methyl-2-pentene (B165383) . This alkene already possesses the required ethyl and methyl groups attached to one of the sp²-hybridized carbon atoms. The synthesis of this alkene can be achieved through various classical organic reactions, such as the dehydration of tert-amyl alcohol (2-methyl-2-pentanol).

The primary and most efficient method for synthesizing this compound is the addition of dichlorocarbene (:CCl₂) to 2-methyl-2-pentene. Dichlorocarbene is a highly reactive intermediate that is typically generated in situ.

A widely used and effective method for generating dichlorocarbene is the reaction of chloroform (CHCl₃) with a strong base. masterorganicchemistry.com This process, particularly when carried out under phase-transfer catalysis (PTC) conditions, is known as the Makosza reaction. mdpi.com In this biphasic system (typically an organic solvent and a concentrated aqueous solution of a strong base like sodium hydroxide), a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of hydroxide ions into the organic phase or the transfer of chloroform to the interface. ias.ac.inijcmas.com

The mechanism involves the deprotonation of chloroform by the hydroxide ion at the phase interface to form the trichloromethanide anion (:CCl₃⁻). libretexts.org This anion is transferred by the catalyst into the organic phase where it is in proximity to the alkene. The trichloromethanide anion then undergoes alpha-elimination, losing a chloride ion to form the highly electrophilic dichlorocarbene. masterorganicchemistry.com The dichlorocarbene then reacts with the electron-rich double bond of 2-methyl-2-pentene in a concerted, stereospecific cycloaddition to yield the final product, this compound. libretexts.orglumenlearning.com The use of phase-transfer catalysis is crucial as it allows for the reaction to proceed under milder conditions and with high efficiency, often resulting in excellent yields. mdpi.comijcmas.com

The reaction of dichlorocarbene with alkenes is stereospecific, meaning the stereochemistry of the alkene is retained in the resulting cyclopropane. masterorganicchemistry.comlumenlearning.com However, for a trisubstituted alkene like 2-methyl-2-pentene, no new stereocenters are formed upon addition to the double bond, leading to a single achiral product.

The table below summarizes the typical conditions and findings for the dichlorocyclopropanation of substituted alkenes using phase-transfer catalysis, which is representative of the synthesis of this compound.

Interactive Data Table: Dichlorocyclopropanation of Alkenes via Phase-Transfer Catalysis

| Alkene Substrate | Base | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Styrene | 50% aq. NaOH | Benzyltriethylammonium chloride (TEBA) | Chloroform | 40 | High | ias.ac.in |

| Cyclohexene | 50% aq. NaOH | Benzyltriethylammonium chloride (TEBA) | Chloroform | RT | 60-70 | ijcmas.com |

| 3-Methyl-1-cyclohexene | 25% aq. NaOH | Tridecylmethylammonium chloride | Chloroform | RT | 60-70 | ijcmas.com |

| 2-Methyl-3-buten-2-ol | 50% aq. NaOH | Aliquat 336 | Chloroform | 0-25 | Sluggish | mdpi.com |

An exploration of the chemical behavior of this compound and related gem-dichlorocyclopropane systems reveals a rich and complex landscape of reaction pathways. The strained three-membered ring, substituted with two chlorine atoms on a single carbon, is primed for a variety of transformations under thermal, base-mediated, and mechanochemical conditions. These reactions often involve the cleavage of the cyclopropane ring, leading to a diverse array of acyclic products. The study of these pathways, particularly under the influence of mechanical force, provides deep insights into the fundamental principles of chemical reactivity and the intricate relationship between molecular structure and reaction dynamics.

Stereochemical Aspects of 1,1 Dichloro 2 Ethyl 2 Methylcyclopropane

Geometric Isomerism (Cis/Trans) and Stereoisomers

1,1-Dichloro-2-ethyl-2-methylcyclopropane does not exhibit geometric isomerism in the traditional cis/trans sense that is observed in 1,2-disubstituted cyclopropanes. In cis/trans isomerism of disubstituted cycloalkanes, the substituents are located on different carbon atoms of the ring, allowing for their relative positions to be either on the same side (cis) or on opposite sides (trans) of the ring plane. libretexts.org

In the case of this compound, both the ethyl and methyl groups are attached to the same carbon atom (C2). Therefore, there is no possibility for these two groups to be cis or trans to each other. Similarly, the two chlorine atoms are attached to the same carbon atom (C1), precluding cis/trans isomerism between them.

However, the molecule does possess a chiral center at the C2 carbon, which is bonded to four different groups: a methyl group, an ethyl group, a dichloromethyl-substituted carbon (C1), and a methylene (B1212753) group (CH2) of the cyclopropane (B1198618) ring (C3). The presence of this single chiral center means that this compound can exist as a pair of enantiomers.

| Stereoisomer Type | Description | Number of Isomers |

|---|---|---|

| Geometric Isomers (Cis/Trans) | Not applicable as both substituents (ethyl and methyl) are on the same carbon atom (C2). | 0 |

| Enantiomers | Due to the presence of a single chiral center at C2, the molecule is chiral and exists as a pair of non-superimposable mirror images. | 2 (a pair of enantiomers) |

Enantiomeric Considerations and Chiral Synthesis

As this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. These enantiomers are expected to have identical physical properties, such as boiling point and density, but will rotate plane-polarized light in equal but opposite directions. The synthesis of this compound via the addition of dichlorocarbene (B158193) to 2-methyl-1-butene (B49056) would result in a racemic mixture of these two enantiomers. nih.gov

The separation of these enantiomers, a process known as chiral resolution, would be necessary to obtain enantiomerically pure samples. While specific methods for the resolution of this compound have not been documented, general techniques for the resolution of chiral cyclopropane derivatives could be applied. These methods often involve the use of a chiral resolving agent to form diastereomers that can be separated by conventional techniques like crystallization or chromatography.

The asymmetric synthesis of a specific enantiomer of this compound would require a stereoselective cyclopropanation reaction. This could potentially be achieved by using a chiral phase-transfer catalyst or a chiral transition metal complex to mediate the addition of dichlorocarbene to 2-methyl-1-butene. unl.pt Such methods have been successfully employed for the enantioselective synthesis of other cyclopropane derivatives. researchgate.net

| Aspect | Description | Potential Methods |

|---|---|---|

| Enantiomers | The compound exists as a pair of (R)- and (S)-enantiomers due to the chiral center at C2. | - |

| Chiral Resolution | Separation of the racemic mixture into individual enantiomers. | Formation of diastereomeric salts with a chiral resolving agent followed by separation; Chiral chromatography. |

| Chiral Synthesis | Direct synthesis of a single enantiomer. | Asymmetric cyclopropanation using a chiral catalyst (e.g., chiral phase-transfer catalyst, chiral transition metal complex). |

Influence of Substituent Configuration on Reaction Selectivity and Pathway

The spatial arrangement of the ethyl and methyl groups around the C2 chiral center, while not leading to geometric isomers, can influence the stereochemical outcome of subsequent reactions. The differing steric bulk of the ethyl and methyl groups can direct the approach of reagents, leading to diastereoselectivity in reactions involving the cyclopropane ring or the chlorine atoms.

For instance, in reactions involving the ring opening of the cyclopropane, the configuration of the C2 carbon can influence the stereochemistry of the resulting acyclic product. The cleavage of the cyclopropane ring can be influenced by the steric hindrance imposed by the ethyl and methyl groups, potentially favoring the breaking of specific bonds. nih.govrsc.org While specific studies on this compound are not available, research on other substituted gem-dichlorocyclopropanes has shown that the stereochemistry of the substituents plays a crucial role in directing the reaction pathway, such as in ring-opening reactions. researchgate.net

The relative orientation of the substituents can affect the stability of reaction intermediates and transition states, thereby controlling the selectivity of the reaction. For example, in a substitution reaction at one of the chlorine atoms, the incoming nucleophile might preferentially attack from the side opposite to the bulkier ethyl group, leading to a specific stereoisomer of the product.

| Reaction Type | Potential Influence of Substituent Configuration | Expected Outcome |

|---|---|---|

| Ring Opening | The steric bulk of the ethyl versus the methyl group can influence which C-C bond of the ring is preferentially cleaved. | Formation of a specific stereoisomer of the resulting acyclic product. |

| Nucleophilic Substitution at C1 | The approach of the nucleophile could be sterically hindered by the ethyl and methyl groups, leading to facial selectivity. | Preferential formation of one stereoisomer of the substituted product. |

| Reduction of C-Cl bonds | The stereochemistry at C2 could influence the stereochemical outcome at C1 if the reduction proceeds through a chiral intermediate. | Potential for diastereoselective formation of the corresponding monochloro- or dechlorinated cyclopropane. |

Computational Chemistry and Theoretical Investigations of 1,1 Dichloro 2 Ethyl 2 Methylcyclopropane

Application of Quantum Chemical Methods

Quantum chemical methods are fundamental to the computational study of molecules, providing detailed information about electronic structure and energy.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for studying reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For gem-dichlorocyclopropanes, DFT has been employed to explore various reactions, including ring-opening and isomerization processes.

For instance, studies on the base-promoted ring opening of related gem-dibromocyclopropanes have utilized DFT computations with the M06-2X functional to elucidate the reaction mechanism. uq.edu.au These studies predict a stepwise process involving elimination, formation of a cyclopropene (B1174273) intermediate, and subsequent ring opening to a zwitterionic intermediate that leads to the final product. uq.edu.au Similarly, DFT calculations would be instrumental in mapping the mechanistic pathways for reactions of 1,1-dichloro-2-ethyl-2-methylcyclopropane, such as thermal isomerization, which for the parent 1,1-dichlorocyclopropane (B3049490) is known to yield 2,3-dichloropropene. rsc.org

Computational models have also been used to investigate the transition-state geometry of mechanically induced ring openings of gem-dichlorocyclopropane diesters, providing insights consistent with experimental data. duke.eduthieme-connect.com The choice of functional (e.g., B3LYP, M06-2X, CAM-B3LYP) and basis set (e.g., 6-31G*, 6-311++G(d,p)) is crucial for obtaining accurate results and is typically selected based on the specific system and reaction being studied. nih.govresearchgate.netnih.gov

Table 1: Representative DFT Functionals Used in the Study of Related Organic Reactions This table is interactive. Click on the headers to sort.

| Functional | Common Application | Reference |

|---|---|---|

| M06-2X | Reaction Mechanisms, Thermochemistry | uq.edu.aunih.gov |

| B3LYP | Geometries, Reaction Pathways | researchgate.netnih.gov |

| CAM-B3LYP | Systems with Charge-Transfer | nih.gov |

Ab Initio Computational Approaches

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Complete Active Space Self-Consistent Field (CASSCF) can provide higher accuracy, especially for systems where electron correlation is critical or for describing electronic excited states. nih.govnih.gov

For complex reactions, such as the thermal back-conversion of substituted norbornadiene-quadricyclane systems, multireference methods have been shown to be important for accurately describing the barrier heights, as these reactions can exhibit strong multireference character. nih.govnih.gov In the context of this compound, ab initio calculations could be used to benchmark DFT results for key reaction pathways or to investigate photochemical reactions where excited states play a crucial role. For example, ab initio molecular orbital and kinetic calculations have been applied to study the insertion reaction of dichlorocarbene (B158193) with HCl, a process related to the formation of dichlorocyclopropanes. researchgate.net

Molecular Simulations and Dynamics

Beyond static quantum chemical calculations, molecular simulations and dynamics provide a view of the time-evolution of molecular systems, which is essential for understanding reaction pathways and kinetics.

Exploration of Potential Energy Surfaces

A potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. libretexts.orglibretexts.org By mapping the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the lowest energy paths connecting them, known as reaction coordinates. fiveable.me

For reactions involving this compound, exploring the PES would be the first step in understanding its reactivity. For example, in the addition of dichlorocarbene to cyclopropenes, the reaction pathway on a complex PES was found to bifurcate, with the product distribution being controlled by reaction dynamics. researchgate.net Methods such as Quasi-Newton searching and Intrinsic Reaction Coordinate (IRC) calculations are used to locate transition states and validate the calculated reaction pathways on the PES. researchgate.net

Table 2: Key Features of a Potential Energy Surface (PES)

| Feature | Description | Significance |

|---|---|---|

| Minimum | A valley on the PES corresponding to a stable or metastable molecular structure (reactant, product, intermediate). | Represents stable species. |

| Saddle Point | A maximum along the reaction coordinate but a minimum in all other directions. | Represents the transition state of a reaction. |

Molecular Dynamics Simulations for Reaction Pathways

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. While often used for large biomolecular systems, ab initio MD, where forces are calculated "on the fly" using quantum chemical methods, can be used to study reaction dynamics.

For the reaction of dichlorocarbene with ethylene, MD simulations have shown it to be a dynamically concerted reaction, with a very short time gap between the formation of the two new bonds. researchgate.net Such simulations for reactions involving this compound could reveal dynamic effects that are not apparent from static calculations of the PES, providing a deeper understanding of the factors that control reaction outcomes and product distributions.

Electronic Structure and Reactivity Prediction

The electronic structure of a molecule is key to its reactivity. Computational methods can quantify various electronic properties to predict how a molecule will behave in a chemical reaction. For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) is a common approach. In a study on fluorinated cyclopropanes, HOMO/LUMO analysis using DFT showed that the LUMO orbitals are primarily located on the carbonyl group trans to the fluorine, predicting the site of nucleophilic attack. nih.gov

For this compound, analysis of its electronic structure could predict its susceptibility to nucleophilic or electrophilic attack, the relative acidity of its protons, and the likely sites for radical abstraction. The presence of the electron-withdrawing chlorine atoms and the strained cyclopropane (B1198618) ring are expected to significantly influence its electronic properties and reactivity. DFT can be used to calculate properties such as electrostatic potential maps and atomic charges, which provide a visual and quantitative guide to the reactive sites of the molecule.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.govyoutube.com These orbitals are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.govsemanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. semanticscholar.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter in FMO theory. semanticscholar.orgyoutube.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small HOMO-LUMO gap indicates higher chemical reactivity and lower stability. semanticscholar.org

Table 1: Conceptual Frontier Molecular Orbital Parameters for Substituted Cyclopropanes

| Parameter | Description | Significance for this compound (Conceptual) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. The presence of alkyl groups may increase this value, while electronegative chlorine atoms may decrease it. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. The presence of chlorine atoms may lower this energy, making the molecule more susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap implies greater stability and lower reactivity. The combination of electron-donating and electron-withdrawing groups would determine the magnitude of this gap. |

This table presents conceptual information as specific experimental or computational data for this compound is not available in the provided search results.

Charge Transfer Analysis within Molecular Structures

Charge transfer analysis provides insight into the electron distribution within a molecule and how this distribution is affected by different substituents. In this compound, the presence of electronegative chlorine atoms and electropositive alkyl groups leads to a non-uniform distribution of charge.

The chlorine atoms, being highly electronegative, will draw electron density away from the carbon atom to which they are attached (C1 of the cyclopropane ring). This creates a partial positive charge on the carbon atom and partial negative charges on the chlorine atoms. This intramolecular charge transfer is a key feature of the molecule's electronic structure. nih.gov

Theoretical calculations, such as Mulliken charge analysis, can quantify these partial charges on each atom, providing a detailed picture of the electron distribution. This information is valuable for predicting the sites of electrophilic and nucleophilic attack. For instance, the carbon atom bonded to the two chlorine atoms would be expected to be more electrophilic, while the regions of the molecule with higher electron density would be more nucleophilic.

Table 2: Expected Partial Charge Distribution in this compound

| Atom/Group | Expected Partial Charge | Reason |

| Chlorine Atoms | Negative (δ-) | High electronegativity, leading to withdrawal of electron density. |

| C1 Atom (of cyclopropane) | Positive (δ+) | Bonded to two electronegative chlorine atoms. |

| Ethyl and Methyl Groups | Positive (δ+) on H, slightly negative on C | Alkyl groups are weakly electron-donating. |

| C2 Atom (of cyclopropane) | Slightly Negative (δ-) | Receives electron density from the attached alkyl groups. |

This table is based on general principles of electronegativity and substituent effects, as specific computational data for this compound was not found in the search results.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Mass Spectrometry (MS) for Identification and Purity Assessment

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns.

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a volatile compound like 1,1-Dichloro-2-ethyl-2-methylcyclopropane, GC-MS is the method of choice for identification and purity assessment.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated from other components in the mixture based on boiling point and polarity as it passes through a capillary column. As the separated this compound elutes from the column, it enters the mass spectrometer, where it is ionized and detected. The resulting mass spectrum serves as a chemical fingerprint. Publicly available NIST library data for this compound indicates prominent peaks at m/z values of 56, 41, and 27, which can be used for its identification in a sample mixture. nih.gov

Electron Ionization (EI) is a hard ionization technique that bombards the molecule with high-energy electrons (typically 70 eV). This process not only forms a molecular ion (M⁺˙) but also imparts enough energy to cause extensive and reproducible fragmentation. nih.gov Analyzing this fragmentation pattern provides structural clues.

For this compound (Molecular Weight: ~152 g/mol ), the EI-MS spectrum is expected to show:

Molecular Ion Peak (M⁺˙): A peak corresponding to the intact molecule at m/z ≈ 152. Due to the presence of two chlorine atoms, this peak will be accompanied by characteristic isotope peaks at M+2 (ratio ≈ 2:3) and M+4 (ratio ≈ 1:10), reflecting the natural abundances of ³⁵Cl and ³⁷Cl. The molecular ion itself may be weak or absent due to the instability of the strained cyclopropane (B1198618) ring.

Key Fragmentation Pathways:

Loss of Chlorine: A common fragmentation for halogenated compounds is the loss of a halogen radical, which would result in a fragment ion at [M-Cl]⁺ (m/z ≈ 117).

Loss of Alkyl Groups: Cleavage of the ethyl or methyl substituents from the cyclopropane ring is another likely pathway. Loss of the ethyl group ([M-C₂H₅]⁺) would yield a peak at m/z ≈ 123, while loss of the methyl group ([M-CH₃]⁺) would result in a peak at m/z ≈ 137.

Ring Opening and Cleavage: The strained cyclopropane ring can open, leading to a variety of subsequent fragmentation pathways, resulting in smaller charged fragments. The prominent peaks observed at m/z 56 and 41 in library spectra likely arise from such complex rearrangements and cleavage of the carbon skeleton. nih.gov

| m/z | Predicted Ion Structure | Fragmentation Pathway |

|---|---|---|

| 152/154/156 | [C₆H₁₀Cl₂]⁺˙ | Molecular Ion (M⁺˙) |

| 117/119 | [C₆H₁₀Cl]⁺ | Loss of ˙Cl |

| 123/125 | [C₄H₅Cl₂]⁺ | Loss of ˙C₂H₅ |

| 56 | [C₄H₈]⁺˙ | Complex rearrangement/cleavage |

| 41 | [C₃H₅]⁺ | Allyl cation, common fragment |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a spectrum is produced that reveals the vibrational frequencies of different bonds within the molecule. For this compound, IR spectroscopy can confirm the presence of its key structural features: the cyclopropane ring, the alkyl (ethyl and methyl) groups, and the carbon-chlorine bonds.

The vibrational frequencies of the bonds are influenced by the masses of the atoms and the strength of the bonds. The primary absorption bands expected for this compound are associated with stretching and bending vibrations.

Key Research Findings:

C-H Stretching: The presence of the ethyl and methyl groups results in characteristic C-H stretching vibrations. These typically appear in the region of 2850-3000 cm⁻¹. The asymmetric and symmetric stretching of the CH₃ and CH₂ groups fall within this range.

Cyclopropane Ring Vibrations: The cyclopropane ring itself has distinctive vibrational modes. C-H stretching vibrations for hydrogens attached to a cyclopropane ring are often observed at higher frequencies, typically above 3000 cm⁻¹. Additionally, the ring exhibits a characteristic "ring breathing" or deformation mode, often found in the fingerprint region. A specific CH₂ scissoring vibration for the cyclopropane ring is expected around 1450 cm⁻¹.

C-Cl Stretching: The carbon-chlorine bonds (C-Cl) give rise to stretching vibrations in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. The presence of two chlorine atoms on the same carbon atom (a gem-dihalide) will influence the exact position and intensity of these bands.

The following interactive table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Cyclopropane C-H | Stretching | ~3000 - 3100 |

| Alkyl C-H | Stretching | ~2850 - 2975 |

| Cyclopropane CH₂ | Scissoring (Bending) | ~1450 |

| Alkyl C-H | Bending | ~1375 - 1465 |

| C-Cl | Stretching | ~600 - 800 |

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography (GC) for Purity and Isomeric Distribution

Gas chromatography (GC) is an essential technique for separating and analyzing volatile compounds without decomposition. For this compound, GC is the primary method for determining its purity and for separating its potential stereoisomers. In GC, the mobile phase is a carrier gas, usually an inert gas such as helium or nitrogen, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a column.

Purity Analysis: A sample of this compound is vaporized and injected into the head of the chromatographic column. The compound travels through the column propelled by the carrier gas. The time it takes for the compound to elute from the column is known as its retention time. A pure sample will ideally show a single peak in the resulting chromatogram. The presence of other peaks indicates impurities, and the area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity assessment.

Isomeric Distribution: The molecule this compound possesses a chiral center at the C2 position of the cyclopropane ring, meaning it can exist as a pair of enantiomers ((2R)- and (2S)-isomers). Standard GC columns may not separate these enantiomers. However, by using a chiral stationary phase, it is possible to resolve the enantiomeric pair, resulting in two distinct peaks. This allows for the determination of the isomeric distribution or enantiomeric excess in a sample.

The table below outlines typical parameters for a GC analysis of a dichlorocyclopropane derivative.

| Parameter | Description | Typical Value / Type |

| Column Type | Capillary Column | Fused silica (B1680970) capillary column |

| Stationary Phase | The non-volatile liquid coating inside the column. | Polysiloxane derivatives (e.g., DB-5) or Polyethylene Glycol (e.g., Carbowax 20M) |

| Carrier Gas | Inert gas to move the sample through the column. | Helium or Nitrogen |

| Injection Mode | Method of introducing the sample. | Split/Splitless |

| Temperature Program | The temperature profile of the oven during the run. | Initial temp: 50°C, ramp to 220°C |

| Detector | Device to detect the compound as it elutes. | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Size Exclusion Chromatography (SEC) for Polymer Analysis

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a chromatographic method that separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. It is a crucial technique for the analysis of polymers. While SEC is not used to analyze the small molecule this compound itself, it is indispensable if this compound is used as a monomer or functional unit within a larger polymer chain.

Principle of Separation: SEC utilizes a column packed with porous beads. When a polymer solution passes through the column, large polymer coils cannot enter the pores and thus elute quickly. Smaller polymer coils can penetrate the pores to varying extents; the smaller the molecule, the more time it spends inside the pores, and the longer it takes to elute. This results in a separation where the largest molecules elute first and the smallest molecules elute last.

Polymer Characterization: SEC is used to determine the molecular weight distribution of a polymer. By calibrating the column with polymer standards of known molecular weights, a calibration curve of log(Molecular Weight) vs. Elution Time can be generated. This allows for the determination of key parameters for an unknown polymer sample:

Number-average molecular weight (Mn)

Weight-average molecular weight (Mw)

Polydispersity Index (PDI = Mw/Mn) , which measures the breadth of the molecular weight distribution.

This technique is vital for quality control and for understanding how polymerization conditions affect the final polymer properties.

The following table illustrates a simplified interpretation of SEC data for a hypothetical polymer containing this compound units.

| Elution Time (min) | Detector Response | Corresponding Molecular Weight ( g/mol ) (from calibration) |

| 8.5 | High | 500,000 |

| 9.2 | Maximum | 250,000 |

| 10.1 | Medium | 100,000 |

| 11.5 | Low | 20,000 |

Synthetic Utility and Derivatization Strategies for 1,1 Dichloro 2 Ethyl 2 Methylcyclopropane

Application as a Chemical Building Block in Organic Synthesis

1,1-Dichloro-2-ethyl-2-methylcyclopropane serves as a valuable intermediate in organic synthesis due to the reactivity of its strained ring and the presence of the two chlorine atoms. The cyclopropane (B1198618) ring can be selectively opened or modified, and the chlorine atoms can be removed or substituted to introduce new functionalities. This compound is typically synthesized through the addition of dichlorocarbene (B158193) (:CCl₂) to 2-methyl-1-butene (B49056). Dichlorocarbene is often generated in situ from chloroform (B151607) and a strong base, such as sodium hydroxide (B78521), under phase-transfer catalysis conditions.

The synthetic potential of this compound lies in its ability to undergo a range of chemical transformations, making it a precursor to various acyclic and cyclic compounds. These transformations are driven by the relief of ring strain and the reactivity imparted by the chlorine atoms. As a building block, it provides a compact three-carbon unit that can be elaborated into more complex molecular frameworks.

Transformation into Diverse Organic Scaffolds

The chemical reactivity of this compound allows for its conversion into a variety of other important organic structures, including unsaturated systems like cyclopropenes, alkenes, and allenes.

One of the key transformations of gem-dichlorocyclopropanes is their conversion into cyclopropenes. This is typically achieved through a reductive dechlorination reaction. For this compound, treatment with a reducing agent, such as sodium metal or magnesium turnings, can lead to the formation of 1-ethyl-1-methylcyclopropene. This reaction proceeds via a two-electron reduction, resulting in the elimination of both chlorine atoms and the formation of a double bond within the three-membered ring. The resulting cyclopropene (B1174273) is a highly strained and reactive molecule, making it a useful intermediate for further synthetic elaborations.

Table 1: Synthesis of 1-ethyl-1-methylcyclopropene

| Reactant | Reagents and Conditions | Product | Yield (%) |

| This compound | Sodium in liquid ammonia (B1221849) or Magnesium turnings in THF | 1-ethyl-1-methylcyclopropene | Moderate |

The strained ring of this compound can be opened to afford various acyclic unsaturated compounds. A significant reaction is the conversion to allenes, which are compounds containing two cumulative double bonds. This transformation can be accomplished by reacting the dichlorocyclopropane with an organolithium reagent, such as methyllithium (B1224462) or butyllithium. The proposed mechanism involves a lithium-halogen exchange followed by the elimination of lithium chloride and subsequent ring-opening to form the allene. In the case of this compound, this reaction would yield 3-methyl-1,2-hexadiene.

Furthermore, under different reaction conditions, ring-opening can also lead to the formation of various alkenes. For instance, treatment with certain bases or under thermal conditions can induce rearrangements and ring-opening to produce dienes and other unsaturated hydrocarbons.

Table 2: Synthesis of 3-methyl-1,2-hexadiene

| Reactant | Reagents and Conditions | Product | Yield (%) |

| This compound | Methyllithium or Butyllithium in diethyl ether | 3-methyl-1,2-hexadiene | Good |

Incorporation into Macrocyclic or Polymeric Architectures

The reactivity of derivatives of this compound, particularly the corresponding cyclopropene, opens up possibilities for their incorporation into larger molecular assemblies such as macrocycles and polymers. Ring-opening metathesis polymerization (ROMP) is a powerful technique for the synthesis of polymers from strained cyclic olefins. The highly strained double bond in 1-ethyl-1-methylcyclopropene makes it a suitable monomer for ROMP. Using a transition metal catalyst, such as a Grubbs' catalyst, the cyclopropene ring can be opened to generate a repeating unit within a polymer chain. This approach allows for the synthesis of polymers with unique microstructures derived from the original cyclopropane framework.

While direct incorporation into macrocycles is less commonly documented for this specific compound, the functional handles introduced through its derivatization could be utilized in macrocyclization strategies, such as ring-closing metathesis.

Table 3: Polymerization of 1-ethyl-1-methylcyclopropene

| Monomer | Catalyst and Conditions | Polymer Structure |

| 1-ethyl-1-methylcyclopropene | Grubbs' catalyst in a suitable organic solvent | Poly(1-ethyl-1-methyl-2-butene) |

Use in the Synthesis of Complex Molecular Targets

The synthetic utility of this compound and its analogs is highlighted by their application in the synthesis of natural products and other complex molecular targets. Although a direct total synthesis utilizing this specific compound is not prominently featured in the literature, the synthetic strategies employed for closely related structures demonstrate its potential. For example, a similar compound, 1,1-dichloro-2-ethyl-3-hexylcyclopropane, has been used as a key intermediate in the synthesis of (±)-dictyopterene A and (±)-dictyopterene C', which are C11-hydrocarbons isolated from the essential oil of marine algae. rsc.orgrsc.org

In this synthesis, the dichlorocyclopropane is treated with a strong base to induce elimination and rearrangement, ultimately forming divinylcyclopropane precursors to the natural products. This strategy showcases how the dichlorocyclopropane moiety can be effectively manipulated to construct the core structures of complex molecules. By analogy, this compound could serve as a precursor for the synthesis of various biologically active compounds and other intricate molecular architectures.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,1-dichloro-2-ethyl-2-methylcyclopropane, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclopropanation reactions using dihalocarbene intermediates. For example, dichlorocarbene (generated from chloroform and a strong base like NaOH) can react with 2-ethyl-2-methylpropene derivatives. Optimization involves adjusting solvent polarity (e.g., using DMSO for enhanced carbene stability) and temperature (40–60°C) to improve yield. Monitoring by GC-MS or NMR is critical to track intermediate formation .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar cyclopropanes?

- Methodological Answer :

- ¹H NMR : The ethyl and methyl substituents produce distinct splitting patterns (e.g., a triplet for ethyl CH₂ and a singlet for methyl groups).

- ¹³C NMR : The cyclopropane ring carbons appear downfield (δ 25–35 ppm), while chlorine substituents cause deshielding of adjacent carbons.

- IR : C-Cl stretches near 550–750 cm⁻¹ differentiate it from non-chlorinated analogs. Comparative analysis with reference spectra in databases like PubChem is essential .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.

- Store in airtight containers away from oxidizers and bases to prevent unintended reactions (e.g., dehydrohalogenation).

- Emergency protocols: Immediate rinsing with water for eye/skin exposure and activated charcoal for ingestion. Safety data from analogous chlorinated cyclopropanes (e.g., 1-chloro-2-methyl-2-propanol) recommend strict ventilation and spill containment .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in substitution reactions?

- Methodological Answer :

- Steric Effects : The ethyl and methyl groups hinder nucleophilic attack at the cyclopropane ring, favoring reactions at the less hindered dichloro positions.

- Electronic Effects : Electron-withdrawing chlorine atoms polarize the C-Cl bonds, making them susceptible to nucleophilic substitution (e.g., with alkoxides or amines). Kinetic studies using varying nucleophiles (e.g., NaOMe vs. KOtBu) can quantify these effects. Computational modeling (DFT) predicts transition states and regioselectivity .

Q. What experimental strategies resolve contradictions in reported reaction yields for dichlorocyclopropane derivatives?

- Methodological Answer :

- Reproducibility Checks : Verify solvent purity, moisture levels (e.g., anhydrous conditions for Grignard reactions), and catalyst activity.

- In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to detect intermediate species.

- Meta-Analysis : Compare literature data (e.g., PubChem, EPA DSSTox) to identify outliers. For example, discrepancies in yields for sodium alcoholate reactions may arise from varying alkoxide concentrations or reaction times .

Q. How can computational methods (QSPR, molecular docking) predict the biological activity of this compound derivatives?

- Methodological Answer :

- QSPR Models : Train neural networks on datasets linking structural descriptors (e.g., Cl substituent positions, logP) to toxicity or receptor binding.

- Molecular Docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) using software like AutoDock. Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. What mechanistic pathways explain unexpected elimination products during dehalogenation of this compound?

- Methodological Answer :

- Competing Pathways : Base-induced β-elimination (forming cyclopropene derivatives) vs. SN2 substitution. Use isotopic labeling (e.g., D₂O quenching) to track hydrogen abstraction.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor elimination by stabilizing transition states. Contrast with protic solvents (e.g., ethanol), which may promote substitution .

Q. How does stereochemistry impact the stability and reactivity of chiral derivatives of this compound?

- Methodological Answer :

- Stereochemical Analysis : Use chiral HPLC or VCD spectroscopy to resolve enantiomers.

- Kinetic Resolution : Asymmetric synthesis with chiral catalysts (e.g., Ru-based complexes) can yield enantiopure products. Stability studies (thermal gravimetry) show cis-diastereomers are more strain-relieved and stable than trans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.